3-Benzyl-3h-imidazo[4,5-f]quinoline
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Overview
Description
3-Benzyl-3h-imidazo[4,5-f]quinoline is a heterocyclic compound that belongs to the class of imidazoquinolines.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-3h-imidazo[4,5-f]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-alkyl-5-nitro-1H-benzimidazoles with 2-(1-benzofuran-3-yl)acetonitrile in methanol in the presence of potassium hydroxide . This one-pot reaction yields the desired imidazoquinoline compound.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions: 3-Benzyl-3h-imidazo[4,5-f]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted imidazoquinoline derivatives.
Scientific Research Applications
3-Benzyl-3h-imidazo[4,5-f]quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of organic photosensitizers for dye-sensitized solar cells.
Mechanism of Action
The exact mechanism of action of 3-Benzyl-3h-imidazo[4,5-f]quinoline is not well-documented. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membrane integrity. Further research is needed to elucidate the precise molecular mechanisms involved.
Comparison with Similar Compounds
- 3H-1Benzofuro[2,3-b]imidazo[4,5-f]quinoline
- 3H-furo[2,3-b]imidazo[4,5-f]quinoline
- 3H-furo[2,3-b]pyrazolo[4,3-f]quinoline
Comparison: 3-Benzyl-3h-imidazo[4,5-f]quinoline is unique due to its benzyl substitution, which can influence its chemical reactivity and biological activity. Compared to other imidazoquinoline derivatives, it may exhibit different pharmacokinetic properties and therapeutic potential .
Properties
CAS No. |
13359-75-6 |
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Molecular Formula |
C17H13N3 |
Molecular Weight |
259.30 g/mol |
IUPAC Name |
3-benzylimidazo[4,5-f]quinoline |
InChI |
InChI=1S/C17H13N3/c1-2-5-13(6-3-1)11-20-12-19-17-14-7-4-10-18-15(14)8-9-16(17)20/h1-10,12H,11H2 |
InChI Key |
RFPPPUIRSFCRQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C2C=CC4=C3C=CC=N4 |
Origin of Product |
United States |
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